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molecular formula C8H8BrNO4 B2931242 5-Bromo-1,3-dimethoxy-2-nitrobenzene CAS No. 815632-47-4

5-Bromo-1,3-dimethoxy-2-nitrobenzene

Cat. No. B2931242
M. Wt: 262.059
InChI Key: JYBBJCVTCJWZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993593B2

Procedure details

1-Bromo-3,5-dimethoxybenzene (10.9 g, 50 mmol) was dissolved in 100 mL of acetic anhydride and cooled to 0° C. A cooled solution of 70% HNO3 (6.4 mL, 100 mmol) in 20 mL of acetic anhydride was added dropwise and the resulting mixture was stirred for 1 hour at 0° C. and for 3 hours at room temperature. The reaction mixture was poured into ice-water with strong stirring and the yellow solid was filtered and washed with water. The solid as a mixture of two isomers was separated by silica gel column (ISCO, hexane/EtOAc, 0-30%, 40 min) to give 3.3 g (25%) of pure 5-bromo-1,3-dimethoxy-2-nitro-benzene as an yellow solid. 1H-NMR (DMSO-d6, 400 MHz): δ 7.17 (s, 2H), 3.89 (s, 6H).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>C(OC(=O)C)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([N+:12]([O-:14])=[O:13])=[C:6]([O:8][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 hour at 0° C. and for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with strong stirring
FILTRATION
Type
FILTRATION
Details
the yellow solid was filtered
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The solid as a mixture of two isomers
CUSTOM
Type
CUSTOM
Details
was separated by silica gel column (ISCO, hexane/EtOAc, 0-30%, 40 min)
Duration
40 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)OC)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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